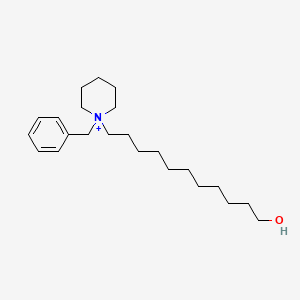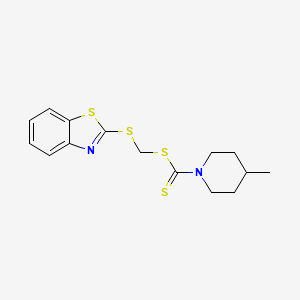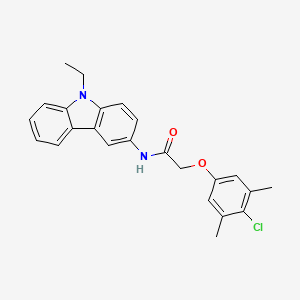![molecular formula C21H18O3S B11581337 4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B11581337.png)
4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHYLPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE is a complex organic compound belonging to the class of benzo[d][1,3]oxathiol derivatives.
Preparation Methods
The synthesis of 4-(3,4-DIMETHYLPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the selective nitration of a hydroxybenzo[d][1,3]oxathiol-2-one derivative, followed by reduction to form an amino intermediate. This intermediate is then coupled with various benzaldehydes and heteroaromatic aldehydes to form the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
4-(3,4-DIMETHYLPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens
Scientific Research Applications
4-(3,4-DIMETHYLPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential use in developing new anticancer agents.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHYLPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE involves its interaction with specific molecular targets. It acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors, which are implicated in the pathophysiology of psychiatric disorders like schizophrenia . By blocking these receptors, the compound can modulate neurotransmitter activity and alleviate symptoms associated with these disorders.
Comparison with Similar Compounds
Similar compounds include other benzo[d][1,3]oxathiol derivatives, such as:
6-Hydroxy-benzo[d][1,3]oxathiol-2-one: Known for its anticancer properties.
4,4-Disubstituted-4H-benzo[d][1,3]oxathiin-2-ones: These compounds have been studied for their potential as therapeutic agents. Compared to these compounds, 4-(3,4-DIMETHYLPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H18O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-5-hydroxy-7,8-dimethylbenzo[g][1,3]benzoxathiol-2-one |
InChI |
InChI=1S/C21H18O3S/c1-10-5-6-14(7-11(10)2)17-18(22)15-8-12(3)13(4)9-16(15)19-20(17)25-21(23)24-19/h5-9,22H,1-4H3 |
InChI Key |
WKRAYFCVIACWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C3=C(C=C(C(=C3)C)C)C4=C2SC(=O)O4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11581258.png)

![methyl ({(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-6-yl}oxy)acetate](/img/structure/B11581267.png)
![6-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11581274.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-chlorobenzenesulfonamide](/img/structure/B11581299.png)
![prop-2-en-1-yl 4-methyl-2-{1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate](/img/structure/B11581317.png)
![1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine](/img/structure/B11581319.png)


![(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11581346.png)
![N-[4-(diethylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11581349.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11581352.png)
![methyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11581353.png)
